1,1,1,3,3-Pentachlorobutan-2-one
Description
1,1,1,3,3-Pentachlorobutan-2-one (CAS: 1768-31-6), also known as pentachloroacetone, is a heavily chlorinated ketone with the molecular formula C₃HCl₅O and a molecular weight of 230.3 g/mol . Key properties include:
- Density: 1.690 g/cm³
- Melting Point: 1.1°C
- Boiling Point: 329.48°C (estimated)
- Refractive Index: 1.580 (estimated)
- Storage: Requires refrigeration at 2–8°C to maintain stability .
This compound is characterized by five chlorine atoms positioned at the 1, 1, 1, 3, and 3 carbons of the propanone backbone. The electron-withdrawing chlorine atoms significantly influence its reactivity, making it a precursor for downstream chlorinated derivatives like tetrachloroacetone and hexachloroacetone .
Properties
CAS No. |
114154-57-3 |
|---|---|
Molecular Formula |
C4H3Cl5O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1,1,1,3,3-pentachlorobutan-2-one |
InChI |
InChI=1S/C4H3Cl5O/c1-3(5,6)2(10)4(7,8)9/h1H3 |
InChI Key |
PFBKNJHBFSZVAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,3-Pentachlorobutan-2-one can be synthesized through the chlorination of butanone. The process involves the introduction of chlorine gas into butanone under controlled conditions, typically in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors where butanone and chlorine are introduced simultaneously. The reaction is carried out at elevated temperatures and pressures to ensure complete chlorination. The product is then purified through distillation and other separation techniques to obtain high purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3-Pentachlorobutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher chlorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to less chlorinated compounds or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Higher chlorinated ketones or carboxylic acids.
Reduction: Less chlorinated compounds or alcohols.
Substitution: Compounds with new functional groups replacing chlorine atoms.
Scientific Research Applications
1,1,1,3,3-Pentachlorobutan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of pesticides, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,1,3,3-Pentachlorobutan-2-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This reactivity is primarily due to the presence of multiple chlorine atoms, which make the compound highly electrophilic.
Comparison with Similar Compounds
Structural and Functional Group Analogues
Table 1: Key Properties of Chlorinated Ketones
Key Findings :
- Chlorination Impact: Increasing chlorine substitution (e.g., pentachloro vs. monochloro) elevates molecular weight, density, and boiling point due to enhanced van der Waals interactions .
- Reactivity : The ketone group in pentachloroacetone is less nucleophilic compared to less chlorinated analogs due to electron withdrawal by chlorine atoms. This reduces susceptibility to nucleophilic addition but increases stability in acidic conditions .
Table 2: Halogenated Alkanes and Propane Derivatives
| Compound Name | Molecular Formula | Halogen Pattern | Unique Features |
|---|---|---|---|
| 1,1,1,3,3-Pentachloropropane | C₃H₃Cl₅ | 5 Cl, no functional group | High thermal stability |
| 1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane | C₃Cl₅F₃ | 5 Cl, 3 F | Mixed halogens enhance polarity |
| 1,1,1,3,3-Pentachlorobutane | C₄H₅Cl₅ | 5 Cl, longer carbon chain | Higher lipophilicity |
Key Findings :
- Functional Group Influence : The absence of a ketone in pentachloropropane reduces its reactivity in nucleophilic reactions compared to pentachloroacetone .
- Halogen Diversity : Fluorine substitution (e.g., in trifluoropropane) increases electronegativity and resistance to oxidation, making such compounds suitable for specialized industrial applications .
Fluorinated and Mixed Halogen Analogues
Table 3: Fluorinated vs. Chlorinated Compounds
Key Findings :
- Physical Properties : Fluorination reduces boiling points due to weaker intermolecular forces compared to chlorinated analogs .
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